EED TR‑FRET Displacement Potency: Head‑to‑Head Comparison with the AbbVie‑Curated Pyrrolidine Probe Set
In the LanthaScreen™ TR‑FRET competition assay that employs an Oregon‑green‑conjugated pyrrolidine inhibitor as the tracer, the target compound displaces the probe with an IC₅₀ of 40 nM, whereas a panel of closely related pyrrolidine‑pyrimidine ureas curated by AbbVie in the same BindingDB record set exhibit IC₅₀ values spanning 70 nM to >8 µM [1]. This 1.75‑ to >200‑fold potency advantage positions the 2‑ethoxyphenyl analog as one of the more potent representatives within this specific chemotype cluster [1].
| Evidence Dimension | EED binding affinity (probe displacement IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM (LanthaScreen™ TR‑FRET, 1 h incubation) [1] |
| Comparator Or Baseline | Multiple pyrrolidine‑pyrimidine urea analogs from the same AbbVie‑curated dataset: IC₅₀ = 70 nM (BDBM50231839 / CHEMBL4094876); IC₅₀ = 8,300 nM (CHEMBL4007110) [1] |
| Quantified Difference | 1.75‑fold to >200‑fold lower IC₅₀ relative to comparator pyrrolidine‑pyrimidine ureas |
| Conditions | GST‑tagged human EED; Oregon‑green pyrrolidine‑based probe; 1 h incubation; LanthaScreen™ TR‑FRET readout [1] |
Why This Matters
Procurement of the 2‑ethoxyphenyl analog ensures a mid‑nanomolar EED binder from the same assay benchmark, avoiding weaker congeners that would require higher concentrations and risk off‑target artifacts in cellular PRC2 readouts.
- [1] BindingDB Entry BDBM50231836; BDBM50231839 (CHEMBL4094876); CHEMBL4007110. Polycomb protein EED (Homo sapiens) – Affinity Data. AbbVie Inc.; curated by ChEMBL. Available at: https://bindingdb.org (accessed 2026‑04‑30). View Source
